molecular formula C9H18Cl2N4 B1448034 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride CAS No. 1423035-02-2

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride

Cat. No.: B1448034
CAS No.: 1423035-02-2
M. Wt: 253.17 g/mol
InChI Key: YPKRLPYHJBOQMB-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Structure

3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride is involved in the synthesis and study of various chemical structures:

  • Synthesis of Heterocyclic Derivatives

    The compound has been used in the synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These derivatives are prepared through cyanoacetylation reactions, showcasing the compound's utility in creating novel heterocyclic systems (Ibrahim et al., 2011).

  • Density Functional Theory (DFT) Studies

    It has been a subject of DFT studies to understand the regioselectivity of ring closure, highlighting its importance in theoretical chemistry and aiding in structural assignments of novel ring systems like [1,2,3]Triazolo[4,5-d][1,2,4]Triazolo[4,3-a]Pyrimidine derivatives (Mozafari et al., 2016).

  • Molecular and Crystal Structure Analysis

    The compound's derivatives have been analyzed for their molecular and crystal structure, providing insights into their chemical behavior and potential applications in various fields, such as material science (Dolzhenko et al., 2011).

Biological Activities

This compound and its derivatives have shown a range of biological activities:

  • Antiproliferative Activities

    Certain derivatives have demonstrated antiproliferative activities against various cancer cell lines, indicating potential applications in cancer research (Dolzhenko et al., 2008).

  • Antibacterial and Insecticidal Activities

    Some synthesized derivatives have been screened for their antibacterial and insecticidal activities, showing the compound's relevance in developing new antimicrobial and pest control agents (Holla et al., 2006).

  • Antimicrobial Activities

    Novel derivatives have been synthesized and screened for their antimicrobial activities, contributing to the field of infectious disease research (Bektaş et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines . They also possess superior c-Met kinase inhibition ability .

Mode of Action

Triazole compounds, which this compound is a part of, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by binding to them, thereby inhibiting their function.

Biochemical Pathways

Given its potential anti-tumor activity and c-met kinase inhibition ability , it can be inferred that the compound may affect pathways related to cell proliferation and survival.

Pharmacokinetics

The physical properties such as melting point, boiling point, and molecular weight can be found , which may give some insight into its pharmacokinetic properties.

Result of Action

Given its potential anti-tumor activity , it can be inferred that the compound may induce cell death or inhibit cell proliferation in cancer cells.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9;;/h1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKRLPYHJBOQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CCCN)C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423035-02-2
Record name 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
Reactant of Route 2
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
Reactant of Route 3
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
Reactant of Route 4
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
Reactant of Route 5
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
Reactant of Route 6
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride

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